molecular formula C27H20ClFN2O2 B297818 2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B297818
M. Wt: 458.9 g/mol
InChI Key: QJZDROWDMJZJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as CHIR-99021 and is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).

Mechanism of Action

GSK-3 is a serine/threonine protein kinase that regulates various signaling pathways involved in cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 binds to the ATP-binding site of GSK-3 and inhibits its activity. This inhibition results in the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal and differentiation of embryonic stem cells and enhances the efficiency of reprogramming somatic cells into iPSCs. CHIR-99021 has also been found to improve the survival and function of insulin-secreting beta cells in the pancreas, which could have potential therapeutic applications in diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its potency and selectivity for GSK-3 inhibition. It has been extensively studied and characterized for its pharmacological properties, making it a reliable tool for stem cell research. However, one of the limitations of CHIR-99021 is its relatively high cost, which could limit its widespread use in research.

Future Directions

There are several future directions for the research and development of CHIR-99021. One potential application is in the treatment of diabetes, where CHIR-99021 could improve the survival and function of insulin-secreting beta cells in the pancreas. Another potential application is in the field of regenerative medicine, where CHIR-99021 could be used to enhance the efficiency of cell reprogramming and differentiation. Further research is needed to fully understand the potential therapeutic applications of CHIR-99021 and to develop more cost-effective methods for its synthesis.
Conclusion:
In conclusion, CHIR-99021 is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a potent and selective inhibitor of GSK-3, which plays a crucial role in various cellular processes. CHIR-99021 has been extensively studied for its pharmacological properties and potential therapeutic applications, and there are several future directions for its research and development. Despite its limitations, CHIR-99021 remains a reliable tool for stem cell research and has the potential to contribute to the development of novel therapies for various diseases.

Synthesis Methods

CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzyl alcohol with 4-nitrophenol to form 4-nitrobenzyl ether. This intermediate is then reduced to 4-aminobenzyl ether, which is further reacted with 4-fluoroaniline to form the key intermediate 2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.

Scientific Research Applications

CHIR-99021 has been extensively studied for its pharmacological properties and potential therapeutic applications. It is a potent and selective inhibitor of GSK-3, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been shown to promote the self-renewal and differentiation of embryonic stem cells. CHIR-99021 has also been found to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).

properties

Product Name

2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C27H20ClFN2O2

Molecular Weight

458.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20ClFN2O2/c28-20-9-5-18(6-10-20)17-33-23-15-7-19(8-16-23)26-30-25-4-2-1-3-24(25)27(32)31(26)22-13-11-21(29)12-14-22/h1-16,26,30H,17H2

InChI Key

QJZDROWDMJZJMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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